![molecular formula C15H13N3O5S B13761935 [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate CAS No. 59206-66-5](/img/structure/B13761935.png)
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate typically involves the reaction of benzimidazole derivatives with benzenesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method ensures the efficient formation of the desired sulfonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research explores its potential therapeutic applications, particularly in developing new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate involves its interaction with molecular targets such as tubulin proteins. By binding to these proteins, the compound disrupts microtubule assembly and spindle formation during cell division, leading to the inhibition of mitosis and cell proliferation . This mechanism is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbendazim: A benzimidazole derivative with fungicidal properties, known for its use in agriculture.
Benomyl: Another benzimidazole fungicide, which is a metabolic precursor of carbendazim.
5-Halobenzimidazole Derivatives: Compounds with antimicrobial activity, often used in medicinal chemistry.
Uniqueness
[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is unique due to its specific chemical structure, which combines the benzimidazole core with a benzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59206-66-5 |
|---|---|
Molekularformel |
C15H13N3O5S |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate |
InChI |
InChI=1S/C15H13N3O5S/c1-22-15(19)18-14-16-12-8-7-10(9-13(12)17-14)23-24(20,21)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
ZUZYOMXFDWJOET-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


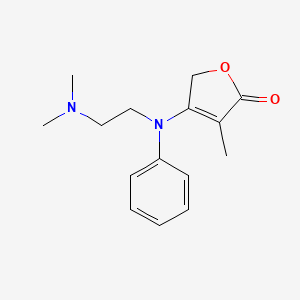
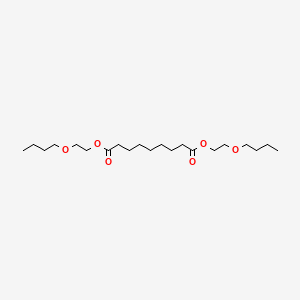


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
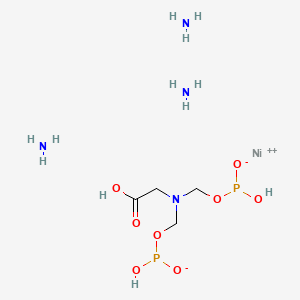
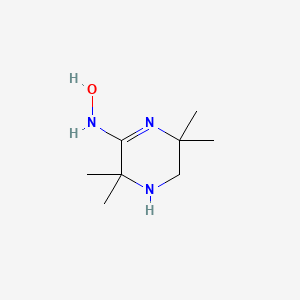
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)
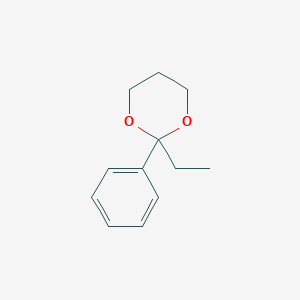
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

